molecular formula C8H6Cl2FNO B3025597 2',6'-Dichloro-4'-fluoroacetanilide CAS No. 392-16-5

2',6'-Dichloro-4'-fluoroacetanilide

Cat. No. B3025597
CAS RN: 392-16-5
M. Wt: 222.04 g/mol
InChI Key: CXYGMKNUTOTBGM-UHFFFAOYSA-N
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Description

“2’,6’-Dichloro-4’-fluoroacetanilide” is an organic compound with the CAS Number: 392-16-5 . It has a molecular weight of 222.05 .


Molecular Structure Analysis

The IUPAC name for “2’,6’-Dichloro-4’-fluoroacetanilide” is N-(2,6-Dichloro-4-fluorophenyl)acetamide . The InChI code is 1S/C8H6Cl2FNO/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“2’,6’-Dichloro-4’-fluoroacetanilide” is a solid at ambient temperature . It has a boiling point of 186-187 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Asymmetrically Substituted Aminohalogenobenzimidazoles : Research demonstrates the synthesis of various benzimidazoles using 2-fluoroacetanilide, a compound structurally similar to 2',6'-Dichloro-4'-fluoroacetanilide. This process involves multiple steps, including nitration, deacetylation, reduction, and condensation, highlighting the compound's utility in complex organic syntheses (Camarasa, Coe, Jones, & Walker, 1987).

  • Heterocyclic Synthesis Studies : Another study explores the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one, starting from 2-fluoroacetanilide. This research provides insights into orientation and mechanisms in heterocyclic system syntheses (Dahiya & Pujari, 1989).

  • Online Reaction Monitoring : Lithiation of various substituted acetanilides, including 4-fluoroacetanilide, has been monitored using calorimetry and spectroscopy, demonstrating the compound's role in advanced reaction monitoring and analysis (Godany, Neuhold, & Hungerbühler, 2011).

Pharmaceutical and Biological Studies

  • Quantum Mechanical Computation and Molecular Docking : A study on 2-Bromo-4-fluoroacetanilide, a related compound, used quantum mechanical computations and molecular docking analysis, indicating potential in biomedical research and drug design (Arulaabaranam, Muthu, Mani, & Sevvanthi, 2020).

  • Synthesis of Fluorinated Pharmaceuticals : The synthesis of [4-18F]fluconazole from 3-fluoroacetanilide, a compound similar to 2',6'-Dichloro-4'-fluoroacetanilide, demonstrates the role of fluorinated acetanilides in radiopharmaceutical synthesis (Livni et al., 1992).

Material Science and Environmental Studies

  • Enhancing THz Resonances of Organic Molecules : A study investigates the use of acetanilide derivatives, including 2-fluoroacetanilide, to enhance low-frequency terahertz resonances in organic molecules. This has implications in materials science and non-intrusive imaging technologies (Dash, Ray, & Pesala, 2015).

  • Biodegradation in Soils : Research on fluroxypyr biodegradation in soils demonstrates the environmental impact and degradation pathways of fluorine-containing compounds, providing insight into environmental behaviors of similar compounds like 2',6'-Dichloro-4'-fluoroacetanilide (Tao & Yang, 2011).

Safety and Hazards

The safety information available indicates that “2’,6’-Dichloro-4’-fluoroacetanilide” should be handled with caution. The associated hazard statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

N-(2,6-dichloro-4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYGMKNUTOTBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275448
Record name N-(2,6-Dichloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',6'-Dichloro-4'-fluoroacetanilide

CAS RN

392-16-5
Record name N-(2,6-Dichloro-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=392-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Dichloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2,6-dichloro-4-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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